Product packaging for 4-(1,3-Thiazol-5-yl)butan-2-one(Cat. No.:)

4-(1,3-Thiazol-5-yl)butan-2-one

Cat. No.: B13559015
M. Wt: 155.22 g/mol
InChI Key: QPJCZIOXXLLPIR-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-5-yl)butan-2-one is a small organic molecule featuring a thiazole heterocycle linked to a ketone functionality via a butan-2-one chain. This structure makes it a valuable building block in medicinal chemistry and organic synthesis. The compound serves as a key synthetic intermediate for the development of more complex molecules, particularly in the construction of drug-like compounds that incorporate the 1,3-thiazole scaffold . The thiazole ring is a privileged structure in pharmaceuticals, known for its diverse biological activities. Researchers can utilize the ketone group in this molecule for further chemical transformations, such as reductions to alcohols or conversions to other functional groups, enabling the exploration of structure-activity relationships (SAR) . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. The buyer assumes all responsibility for determining the suitability and specifications of the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NOS B13559015 4-(1,3-Thiazol-5-yl)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4-(1,3-thiazol-5-yl)butan-2-one

InChI

InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-8-5-10-7/h4-5H,2-3H2,1H3

InChI Key

QPJCZIOXXLLPIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN=CS1

Origin of Product

United States

Synthetic Methodologies for 4 1,3 Thiazol 5 Yl Butan 2 One and Analogous Thiazole Butanone Scaffolds

Classical and Established Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of synthesizing the target compound. Several reliable methods have been established for this purpose.

Modifications and Optimizations of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole core. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govnih.gov Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create milder, more environmentally friendly conditions. nih.gov For instance, the use of microwave irradiation has been shown to accelerate the reaction and often leads to higher yields compared to conventional heating methods. nih.gov One-pot, multi-component procedures have also been developed, allowing for the efficient synthesis of substituted thiazoles from readily available starting materials. nih.gov

Cyclocondensation Reactions with α-Halocarbonyl Compounds and Thioamides/Thioureas

A fundamental and effective method for synthesizing thiazoles is the cyclocondensation of α-halocarbonyl compounds with thioamides or thioureas. nih.govyoutube.com This reaction, which is the basis of the Hantzsch synthesis, involves the SN2 reaction of the sulfur atom of the thioamide with the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction is versatile and can be used to prepare a wide variety of substituted thiazoles. organic-chemistry.org Variations of this method include the use of different halogenating agents and reaction conditions to optimize the synthesis for specific substrates. For example, the reaction of 3-thiocyano-2-butanone with arylamines or alkylamines has been used to prepare 2-amino-4,5-dimethylthiazoles. acs.org

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex heterocyclic compounds, including thiazoles. acs.orgnih.govnih.gov These reactions, such as the Ugi and Passerini reactions, allow for the combination of three or more starting materials in a single step to generate highly diverse molecular scaffolds. nih.govbeilstein-journals.org In the context of thiazole synthesis, isocyanides can react with various components, including aldehydes, amines, and thiocarboxylic acids, to form the thiazole ring. acs.org The versatility of IMCRs lies in the wide range of commercially available starting materials, enabling the creation of large libraries of thiazole derivatives. acs.org

Strategies for the Introduction and Functionalization of the Butanone Moiety

Once the thiazole ring is constructed, or concurrently with its formation, the butanone side chain must be introduced and potentially functionalized.

Ketone Synthesis Routes Relevant to the Butanone Chain

Several established methods for ketone synthesis can be applied to form the butanone portion of the target molecule. These include the oxidation of secondary alcohols, ozonolysis of alkenes, and Friedel-Crafts acylation. chadsprep.com For instance, 4-hydroxy-2-butanone (B42824) can be synthesized through the oxidation of 1,3-butanediol. google.com Another relevant approach is the aldol (B89426) condensation, where two carbonyl compounds react to form a β-hydroxy carbonyl, which can be a precursor to the desired butanone structure. alevelchemistry.co.ukncert.nic.in

Carbon-Carbon Bond Forming Reactions for Aliphatic Chain Elongation

To construct the four-carbon butanone chain, various carbon-carbon bond-forming reactions can be employed to extend a shorter aliphatic chain attached to the thiazole ring. The Grignard reaction, for example, allows for the addition of an organomagnesium halide to a carbonyl compound, effectively lengthening the carbon chain. fiveable.me Other useful methods include the aldol condensation, which forms a new carbon-carbon bond between two carbonyl compounds, and the Wittig reaction, which converts a ketone or aldehyde into an alkene that can be further modified. alevelchemistry.co.ukfiveable.me Additionally, nucleophilic substitution with cyanide ions can be used to extend a carbon chain, with the resulting nitrile being convertible to a ketone. thesciencehive.co.uknih.gov Radical reactions mediated by reagents like tributyltin hydride can also be utilized to form carbon-carbon bonds. libretexts.org

Advanced and Sustainable Synthetic Protocols for 4-(1,3-Thiazol-5-yl)butan-2-one

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methodologies. For the synthesis of this compound and its analogs, significant progress has been made in employing catalytic systems and green chemistry principles to move beyond classical methods like the Hantzsch synthesis.

Catalytic Systems for Efficient Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis offers a powerful tool for the efficient construction of the thiazole-butanone scaffold, enabling milder reaction conditions, higher yields, and improved regioselectivity. Both transition metals and small organic molecules have been successfully employed as catalysts.

Transition Metal Catalysis: Palladium, copper, and rhodium complexes are prominent in the synthesis of substituted thiazoles. Palladium-catalyzed cross-coupling reactions, for instance, are highly effective for functionalizing the thiazole ring. An efficient method for the regioselective arylation of thiazole derivatives at the C-5 position has been reported using a palladium catalyst without the need for complex ligands. acs.org This type of C-H activation strategy could plausibly be adapted for the introduction of a butanone side chain.

Copper catalysis is also widely used. For example, copper-catalyzed coupling of oxime acetates with isothiocyanates provides a route to 4-substituted and 4,5-disubstituted 2-aminothiazoles. organic-chemistry.org Similarly, Rhodium(II) catalysts have been utilized in the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters, which ultimately yields 2,5-disubstituted thiazoles after aromatization. organic-chemistry.orgorganic-chemistry.org These methods showcase the potential for transition metals to facilitate the construction of highly substituted thiazole cores.

Organocatalysis: Organocatalysis has emerged as a valuable metal-free alternative. Simple organic molecules can catalyze the formation of the thiazole ring under mild conditions. For instance, the synthesis of 5-acylthiazole derivatives has been achieved through a one-pot, three-component procedure using silica (B1680970) sulfuric acid (SSA) under solvent-free mechanochemical conditions. researchgate.net This approach highlights a green and efficient pathway to ketones substituted at the 5-position of the thiazole ring.

The table below summarizes representative catalytic systems applicable to the synthesis of substituted thiazoles analogous to the target compound.

Catalyst SystemSubstratesProduct TypeKey Features
Pd(OAc)₂Thiazole derivatives, Aryl halides5-ArylthiazolesLigand-free, high regioselectivity for C-5. acs.org
Rh₂(esp)₂1-Sulfonyl-1,2,3-triazoles, Thionoesters2,5-Disubstituted thiazolesAccess to 2,5-disubstitution pattern. organic-chemistry.org
Cu(OTf)₂Oxime acetates, Isothiocyanates2-Amino-4,5-disubstituted thiazolesMild conditions, uses oxime as an oxidant. organic-chemistry.org
Silica Sulfuric Acid (SSA)Ketones, Thiosemicarbazide, etc.5-Acylthiazole derivativesSolvent-free, mechanochemical, reusable catalyst. researchgate.net
Ca(OTf)₂/Bu₄NPF₆Propargyl alcohols, ThioamidesSubstituted thiazolesChemo- and stereoselective, neat conditions. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, such as the use of safer solvents, energy efficiency, and waste reduction, are increasingly being integrated into the synthesis of heterocyclic compounds.

Electrochemical Synthesis: Electrosynthesis provides a powerful green alternative to traditional methods that rely on chemical oxidants or pre-functionalized substrates. nih.gov The electrochemical preparation of 2-aminothiazoles has been successfully achieved from active methylene (B1212753) ketones and thioureas. beilstein-journals.org This method operates in an undivided cell with graphite (B72142) electrodes, using electrons as the "reagent." nih.govbeilstein-journals.org Given that the butanone moiety in the target compound is an active methylene ketone, this electrochemical approach represents a highly relevant and sustainable pathway. The key is the in situ generation of an α-iodoketone intermediate, which then reacts to form the thiazole ring. beilstein-journals.org

Solvent-Free and Ultrasound-Assisted Methods: Eliminating volatile organic solvents is a core goal of green chemistry. The Hantzsch condensation has been performed under solvent-free conditions to produce 2-aminothiazoles with high yields in very short reaction times. organic-chemistry.org Furthermore, the use of ultrasound irradiation has been shown to accelerate reactions and improve yields in the synthesis of Hantzsch thiazole derivatives, often in the presence of a reusable solid-supported catalyst. nih.govmdpi.com A study employed a chitosan-based hydrogel as a recyclable, eco-friendly biocatalyst for thiazole synthesis under ultrasonic irradiation, achieving high yields in short reaction times. nih.gov

The following table outlines various green synthetic protocols for thiazole derivatives.

Green ApproachKey Reagents/ConditionsProduct TypeAdvantages
Electrochemical SynthesisActive methylene ketones, Thiourea (B124793), NH₄I mediator2-AminothiazolesAvoids external oxidants, uses cheap electrodes. nih.govbeilstein-journals.org
Ultrasound Irradiation3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Benzaldehydes, SiW/SiO₂ catalystSubstituted Hantzsch thiazolesShorter reaction times, high yields, reusable catalyst. mdpi.com
Mechanochemical SynthesisSilica Sulfuric Acid (SSA)5-Acetylthiazole derivativesSolvent-free, catalyst is recyclable. researchgate.net
BiocatalysisChitosan-based hydrogel (TCsSB), UltrasoundThiazole derivativesEco-friendly and reusable catalyst, mild conditions. nih.gov
Solvent-Free Reaction2-Bromoacetophenones, Thiourea2-AminothiazolesCatalyst-free, rapid reaction, easy workup. organic-chemistry.org

Mechanistic Investigations of Novel Synthetic Pathways for Thiazole-Butanone Derivatives

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling the regioselectivity of the synthesis. While the Hantzsch synthesis is well-established, research into novel pathways has revealed more complex and tunable mechanisms.

For instance, the regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been investigated. The proposed mechanism involves the initial S-alkylation of the thioamide with an α-bromo-1,3-diketone. This is followed by a key regioselective step where the imine nitrogen undergoes nucleophilic addition to the less sterically hindered carbonyl carbon of the diketone precursor, leading specifically to the 5-acylthiazole isomer. nih.gov This steric control is fundamental for synthesizing scaffolds like this compound from an appropriate α-haloketone precursor.

Another study on the synthesis of thiazoles from propargyl alcohols using a calcium catalyst proposed a mechanism involving the initial reaction of a thioamide tautomer with the activated alcohol to form an allene (B1206475) intermediate. acs.org This intermediate then undergoes a regioselective 5-exo-dig cyclization to produce the thiazole ring. acs.org

The classic Hantzsch synthesis itself can exhibit changes in regioselectivity depending on the reaction conditions. While neutral conditions typically yield 2-aminothiazoles, performing the condensation under strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org This highlights the influence of protonation states on the nucleophilicity of the thiourea nitrogens, thereby altering the cyclization pathway.

More recent mechanistic studies have explored photochemical pathways. For example, the trifluoromethylation-heteroarylation of enamides can be initiated by visible light, proceeding through an electron-donor-acceptor (EDA) complex. acs.org This process involves radical intermediates and C-S bond cleavage, showcasing advanced mechanistic possibilities for forming functionalized scaffolds without the need for traditional catalysts. acs.org Such radical-based pathways could offer new retrosynthetic disconnections for accessing complex thiazole derivatives.

Chemical Reactivity and Transformation of 4 1,3 Thiazol 5 Yl Butan 2 One

Reactivity Profile of the 1,3-Thiazole Heterocyclic Ring

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. researchgate.net Its aromaticity dictates its reactivity, which is a balance of electron-donating and electron-withdrawing effects from the heteroatoms. pharmaguideline.com The nitrogen atom at position 3 makes the ring electron-deficient, particularly at the C2 position, while the sulfur atom at position 1 can act as an electron donor. pharmaguideline.com This electronic makeup influences the ring's susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic substitution on the thiazole (B1198619) ring is a key transformation. The position of substitution is highly dependent on the substituents already present on the ring. pharmaguideline.com

General Reactivity: The thiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in However, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.comwikipedia.org If the C5 position is already substituted, electrophilic attack at other positions is less likely. pharmaguideline.com The presence of electron-donating groups at the C2 position can activate the ring and facilitate electrophilic substitution at C5, even under mild conditions. pharmaguideline.com

Specific Reactions:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Bromination of thiazole in the vapor phase can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: This reaction can occur in the presence of a Lewis acid catalyst. numberanalytics.com

Mercuration: Thiazole reacts with mercury acetate, with a preference for substitution at C5, followed by C4, and then C2. pharmaguideline.com

Diazo Coupling: Thiazoles can react with diazonium salts to form colored dyes. pharmaguideline.com

Table 1: Regioselectivity of Electrophilic Substitution on the Thiazole Ring

PositionRelative ReactivityInfluencing Factors
C5 Most reactiveElectron-rich nature, favored site for most electrophiles. pharmaguideline.comwikipedia.org
C4 Less reactive than C5Substitution can occur depending on reaction conditions and existing substituents. pharmaguideline.com
C2 Least reactiveHighly electron-deficient due to the adjacent nitrogen atom. pharmaguideline.com

Nucleophilic attack on the thiazole ring is also a significant aspect of its reactivity, primarily occurring at the electron-deficient C2 position. pharmaguideline.com

General Reactivity: Nucleophilic substitution reactions are less common than electrophilic substitutions and typically require a good leaving group on the thiazole ring or activation of the ring. numberanalytics.com The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com

Specific Reactions:

Deprotonation at C2: Strong bases, such as organolithium compounds, can deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles like aldehydes, alkyl halides, and ketones. pharmaguideline.com

Nucleophilic Aromatic Substitution (SNAr): Thiazoles with a suitable leaving group can undergo SNAr reactions. numberanalytics.com Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

N-alkylation: The nitrogen atom at the N3 position can be readily alkylated by alkyl halides to form thiazolium cations. pharmaguideline.com

Reactions at the Butanone Functional Group

The butanone side chain of 4-(1,3-Thiazol-5-yl)butan-2-one possesses a reactive carbonyl group and acidic α-hydrogens, enabling a variety of chemical transformations.

The carbonyl group (C=O) in the butanone moiety is a key site for chemical reactions. proprep.comfiveable.me

Nucleophilic Addition: The polarized nature of the carbonyl group, with an electrophilic carbon and a nucleophilic oxygen, makes it susceptible to nucleophilic attack. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. ncert.nic.in

Aldol (B89426) Condensation: Ketones with at least one α-hydrogen, like butanone, can undergo aldol condensation in the presence of a dilute base to form β-hydroxy ketones (ketols). ncert.nic.in These can then dehydrate to form α,β-unsaturated ketones. ncert.nic.in

Reduction: The carbonyl group of butanone can be reduced to a secondary alcohol (butan-2-ol) using reducing agents like sodium borohydride (B1222165) (NaBH4). weebly.com

Oxidation: Ketones are generally resistant to oxidation. However, under drastic conditions with strong oxidizing agents like chromic acid, cleavage of carbon-carbon bonds can occur. ncert.nic.in

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate ion. ncert.nic.in

Enolate Formation: The acidity of the α-hydrogens is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate. ncert.nic.in For an unsymmetrical ketone like butanone, two different enolates can be formed. The kinetic enolate is formed faster by removing the less sterically hindered proton, while the thermodynamic enolate is more stable. youtube.com

α-Alkylation: The enolate ion is a powerful nucleophile and can react with alkyl halides in an α-alkylation reaction. youtube.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) favors the formation of the kinetic enolate and subsequent alkylation at the less substituted α-carbon. youtube.com

Halogenation: In the presence of an acid or base, ketones can be halogenated at the α-position.

Table 2: Reactivity of the Butanone Functional Group

Reaction TypeReagents/ConditionsProduct Type
Aldol Condensation Dilute baseβ-Hydroxy ketone (Ketol)
Reduction NaBH4Secondary alcohol
α-Alkylation LDA, Alkyl halideα-Alkylated ketone
α-Halogenation Acid or base, Halogenα-Halogenated ketone

Derivatization Strategies for Structural Modification of this compound

The dual reactivity of this compound allows for a wide range of derivatization strategies to create novel molecules.

Modification of the Thiazole Ring:

Electrophilic substitution reactions can introduce various functional groups at the C5 position.

Nucleophilic substitution at C2, after deprotonation, allows for the introduction of a wide array of substituents.

N-alkylation of the thiazole nitrogen can be used to introduce different alkyl or aryl groups.

Modification of the Butanone Side Chain:

Reactions at the carbonyl group, such as reduction or Grignard addition, can lead to the formation of alcohols.

Aldol condensation with various aldehydes or ketones can extend the carbon chain.

α-Functionalization through enolate chemistry provides a powerful tool for introducing substituents at the α-position.

Combined Modifications: By strategically combining reactions on both the thiazole ring and the butanone side chain, a diverse library of derivatives can be synthesized. For instance, an initial electrophilic substitution on the thiazole ring could be followed by an α-alkylation of the butanone moiety.

Synthesis of Substituted Thiazole Analogues

The thiazole ring is a cornerstone of many biologically active compounds. The reactivity of the this compound backbone can be harnessed to create a diverse array of substituted thiazole analogues. While direct experimental data on the derivatization of this specific compound is limited in publicly accessible literature, the principles of thiazole chemistry allow for the prediction of several synthetic pathways.

One of the primary methods for modifying the thiazole ring is through electrophilic substitution. The electron-donating nature of the sulfur and nitrogen atoms in the thiazole ring can direct electrophiles to specific positions. However, the presence of the butanone side chain can influence the regioselectivity of these reactions.

Another key approach involves the transformation of the existing thiazole ring into more complex heterocyclic systems. This can be achieved through reactions that involve the butanone chain as a reactive handle to build additional rings onto the thiazole core. For instance, condensation reactions of the ketone with various reagents can lead to the formation of fused heterocyclic systems.

Modifications of the Butanone Chain and its Terminal Groups

The butanone chain of this compound offers a versatile platform for a wide range of chemical modifications. The carbonyl group and the adjacent methylene (B1212753) and methyl groups are all potential sites for chemical reactions.

The carbonyl group is a prime target for nucleophilic addition and condensation reactions. For example, reaction with hydrazines can yield hydrazones, which can be further cyclized to form pyrazole (B372694) or other heterocyclic rings. Similarly, condensation with hydroxylamine (B1172632) can produce oximes.

The methylene group adjacent to the carbonyl (the α-carbon) is susceptible to deprotonation by a suitable base, forming an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. For example, alkylation with alkyl halides can introduce new carbon chains, while reaction with aldehydes in an aldol condensation can lead to the formation of α,β-unsaturated ketones.

The terminal methyl group of the butanone chain can also be a site for chemical modification, although it is generally less reactive than the α-methylene group. Under certain conditions, it can participate in condensation reactions.

Below is a table summarizing some of the potential chemical transformations of this compound, based on the known reactivity of ketones and thiazoles.

Transformation Reagent(s) Resulting Functional Group/Structure
Butanone Chain Modifications
Reduction of KetoneSodium borohydride (NaBH4)Secondary alcohol
Grignard ReactionGrignard reagents (R-MgX)Tertiary alcohol
Wittig ReactionWittig reagents (Ph3P=CHR)Alkene
Aldol CondensationAldehydes/Ketones, Base/Acidα,β-Unsaturated ketone
Mannich ReactionFormaldehyde, Secondary amineMannich base
Thiazole Ring Modifications
Electrophilic Aromatic SubstitutionHalogens, Nitrating agents, etc.Substituted thiazole ring

It is important to note that the specific reaction conditions would need to be optimized to achieve the desired transformations and to control for potential side reactions involving both the thiazole ring and the butanone chain. The interplay of these two reactive moieties makes this compound a fascinating subject for further research in synthetic and medicinal chemistry.

Investigation of Structure Activity Relationships and Molecular Interactions of 4 1,3 Thiazol 5 Yl Butan 2 One Derivatives

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable tools in modern drug discovery, offering insights into the interactions between small molecules and their biological targets. For thiazole (B1198619) derivatives, these methods are instrumental in predicting binding affinities, understanding SAR, and guiding the synthesis of more potent and selective compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. wjarr.com This technique is widely used to elucidate the binding modes of thiazole derivatives and to screen virtual libraries for potential drug candidates.

For instance, in the development of novel antimicrobial agents, docking studies of 2,4-disubstituted thiazoles against glucosamine-6-phosphate synthase have shown that compounds with nitro (NO2) and methoxy (B1213986) (OCH3) groups exhibit a greater affinity for the target. researchgate.net Similarly, docking analyses of thiazole carboxamide derivatives into the active sites of cyclooxygenase-1 (COX-1) and COX-2 have helped to explain their inhibitory potency and selectivity. metu.edu.tr The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic contacts, provide a structural basis for the observed biological activities.

In a study of thiazole derivatives as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to design compounds that could form a covalent bond with the catalytic cysteine residue (Cys145) while also interacting with the S2 subsite of the enzyme. nih.gov This approach led to the identification of potent inhibitors with activities comparable to the approved drug nirmatrelvir. nih.gov

The following table provides examples of molecular docking studies on various thiazole derivatives, highlighting their target and key findings.

Thiazole Derivative ClassTarget Enzyme/ReceptorKey Findings from Molecular Docking
2,4-Disubstituted ThiazolesGlucosamine-6-phosphate synthaseCompounds with NO2 and OCH3 groups showed higher binding affinity. researchgate.net
Thiazole CarboxamidesCOX-1 and COX-2Binding modes correlated with observed inhibitory selectivity. metu.edu.tr
Pyridinyl Ester-Containing ThiazolesSARS-CoV-2 Main ProteaseDesigned for covalent binding to Cys145 and interaction with the S2 subsite. nih.gov
N-substituted ThiazolesFabHSeveral derivatives exhibited excellent mol dock scores, suggesting significant antimicrobial potential. wjarr.com
Thiazole-Chalcone HybridsDNA Gyrase BMolecular dynamics simulations confirmed the stability of lead compounds in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed molecules.

Several QSAR studies have been conducted on thiazole derivatives to understand their diverse biological activities. For example, a QSAR study on thiazole derivatives as inhibitors of the PIN1 enzyme, which is implicated in cancer, identified molecular descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) as being important for activity. imist.ma The resulting models, developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN), showed good predictive power. imist.ma

Another QSAR investigation on 2,4-disubstituted thiazoles as antimicrobial agents revealed that the molecular connectivity index (2χv) and Kier's shape index (κα3) were crucial parameters for their activity. researchgate.net These findings suggest that both the electronic and steric properties of the molecules play a significant role in their interaction with microbial targets.

The table below summarizes the findings of selected QSAR studies on thiazole derivatives.

Thiazole Derivative SeriesBiological ActivityKey Descriptors IdentifiedQSAR Model Performance
PIN1 InhibitorsAnticancerMR, LogP, ELUMO, J imist.maMLR: R²=0.76, R²test=0.78; ANN: R²=0.98, R²test=0.98 imist.ma
Antimicrobial AgentsAntibacterial/AntifungalMolecular connectivity index (2χv), Kier's shape index (κα3) researchgate.netMulti-target QSAR models were found to be more effective. researchgate.net
Alfa-Glucosidase InhibitorsAntidiabeticVarious topological, electronic, and physicochemical descriptors ufv.brR² = 0.906, R²pred = 0.826 ufv.br
Antioxidant AgentsAntioxidantHydrophobicity, electrostatic, and steric effects ijpsr.comGood predictive ability for antioxidant activity. ijpsr.com

Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the flexibility and dynamic behavior of molecules. These techniques are crucial for assessing the stability of ligand-target complexes and for exploring the accessible conformational space of a molecule.

For thiazole-containing compounds, conformational analysis can reveal the preferred spatial arrangement of substituents on the thiazole ring, which can significantly impact biological activity. For example, a study on thiazole-5-carboxylic acid identified multiple stable conformers with different orientations of the carboxylic acid group, each having distinct energetic and electronic properties. indexcopernicus.com

MD simulations have been employed to study the stability of thiazole derivatives in the binding pockets of their targets. In a study of thiazole-chalcone hybrids as DNA gyrase B inhibitors, MD simulations were used to analyze the conformational stability of the lead compounds within the enzyme's active site over time. nih.gov Similarly, MD simulations of 2-amino thiazole derivatives targeting Aurora kinase confirmed the stable binding of the most potent compounds. acs.org These simulations can reveal key interactions that are maintained throughout the simulation, providing confidence in the predicted binding mode.

In Vitro Biological Activity Profiling and Mechanistic Elucidation (Excluding Clinical Outcomes)

While computational methods provide valuable predictions, in vitro biological assays are essential for confirming the activity of synthesized compounds and for elucidating their mechanisms of action.

Thiazole derivatives have been extensively investigated as inhibitors of various enzymes. In vitro enzyme assays are used to determine the potency of these compounds, typically expressed as the half-maximal inhibitory concentration (IC50).

For example, a series of thiazole derivatives were synthesized and evaluated as inhibitors of PI3K/mTOR, two key enzymes in cancer cell signaling. nih.gov The most potent compounds exhibited IC50 values in the nanomolar range against both enzymes. nih.gov In another study, thiazole-based compounds were identified as potent inhibitors of the SARS-CoV-2 main protease, with some derivatives showing IC50 values comparable to nirmatrelvir. nih.gov

Kinetic analysis can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Mass spectrometry and X-ray crystallography can provide direct evidence of the binding mode, as was shown for the covalent inhibitors of the SARS-CoV-2 main protease. nih.gov

The following table presents a selection of thiazole derivatives and their reported enzyme inhibitory activities.

Thiazole DerivativeTarget EnzymeIC50 Value
Compound 3bPI3Kα0.086 ± 0.005 μM nih.gov
Compound 3bmTOR0.221 ± 0.014 μM nih.gov
Compound MC12SARS-CoV-2 Main Protease77.7 ± 14.1 nM nih.gov
Nirmatrelvir (reference)SARS-CoV-2 Main Protease58.4 ± 8.6 nM nih.gov
Compound 4cVEGFR-20.15 µM mdpi.com
Sorafenib (reference)VEGFR-20.059 µM mdpi.com

In addition to enzyme inhibition, thiazole derivatives can exert their biological effects by binding to cellular receptors. Receptor binding assays are used to quantify the affinity of a ligand for its receptor.

A notable example is the investigation of thiazole-containing synthetic retinoids as ligands for retinoic acid receptors (RARs). nih.gov In silico docking studies predicted that these compounds would bind favorably to the RARα isotype, a prediction that was subsequently confirmed by in vitro ligand binding assays. nih.gov These assays demonstrated that a bulky hydrophobic region on the thiazole derivative was important for interaction with the RAR binding pockets and that one particular derivative, GZ25, was a strongly binding ligand for both RARα and RARβ. nih.gov

Such studies, which combine computational predictions with experimental validation, are crucial for understanding the molecular determinants of ligand-receptor interactions and for the development of receptor-selective therapeutic agents.

Cellular Pathway Modulation and Signal Transduction Investigations in Model Systems

No specific studies on the cellular pathway modulation or signal transduction of 4-(1,3-Thiazol-5-yl)butan-2-one were identified in the public domain. Research on other thiazole-containing compounds has shown engagement with various cellular signaling pathways. For instance, certain thiazole derivatives have been found to inhibit melanogenesis by affecting the α-MSH signaling pathway in B16 melanoma cells researchgate.netresearchgate.net. Others have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism, suggesting a potential role in metabolic syndrome-related pathways bldpharm.com. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Studies on Antimicrobial or Antiproliferative Mechanisms in Laboratory Strains

The scientific literature contains numerous examples of thiazole derivatives exhibiting antimicrobial and antiproliferative properties. These compounds have been synthesized and evaluated against various laboratory strains of bacteria and fungi, as well as different cancer cell lines sysrevpharm.orgresearchgate.netmdpi.comnih.govsigmaaldrich.comnist.gov. For example, some novel thiazole derivatives have shown potent activity against methicillin-resistant Staphylococcus pseudintermedius sysrevpharm.org. In the realm of anticancer research, certain thiazolidinone derivatives have demonstrated significant antiproliferative effects against human cancer cell lines, with some compounds showing higher efficacy than the standard drug cisplatin (B142131) nih.gov. The mechanism of action for these activities often involves the inhibition of essential microbial enzymes or the induction of apoptosis in cancer cells. Despite the broad investigation into the thiazole scaffold, no studies have specifically reported on the antimicrobial or antiproliferative mechanisms of this compound.

Biotransformation and Metabolite Research (Non-Human Specific)

The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent. Studies on some thiazole derivatives have been conducted to assess their stability in the presence of liver microsomes, providing insights into their metabolic fate researchgate.netresearchgate.net. The thiazole ring itself can be subject to biotransformation, potentially leading to the formation of reactive metabolites mdpi.com. These transformations are often catalyzed by cytochrome P450 enzymes. However, specific data on the in vitro metabolic stability and reaction phenotyping of this compound are not available in the current body of scientific literature.

The identification of metabolites is essential for understanding the complete pharmacological and toxicological profile of a compound. Research on the biotransformation of the thiazole ring suggests that it can undergo various metabolic reactions, including oxidation, which can lead to the formation of different metabolic products mdpi.com. A study on a structurally different butanone derivative, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), detailed its metabolic conversion to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) in human bronchial epithelial cells wikipedia.org. This highlights the types of metabolic pathways that butanone-containing structures can undergo. Nevertheless, there are no published studies that have identified or characterized the metabolites of this compound in any non-human biological system.

Advanced Analytical and Spectroscopic Techniques for Research on 4 1,3 Thiazol 5 Yl Butan 2 One

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation of Novel Derivatives

The precise identification and structural verification of newly synthesized derivatives of 4-(1,3-thiazol-5-yl)butan-2-one rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. For this compound (C₈H₉NOS), HRMS would provide a highly precise mass measurement of the molecular ion, allowing for the unequivocal confirmation of its chemical formula.

In addition to accurate mass determination, the fragmentation patterns observed in the mass spectrum offer invaluable structural insights. Under electron ionization (EI), the molecule would likely undergo characteristic cleavages. The fragmentation of ketones often involves alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this could result in the formation of several key fragment ions. The stability of the thiazole (B1198619) ring would also influence the fragmentation pathways, with cleavages preserving this heterocyclic core being prominent.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment IonPredicted m/zPossible Structure
[M]+•167.0405Intact molecular ion of this compound
[M-CH₃]+152.0173Loss of a methyl radical from the acetyl group
[M-C₂H₃O]+124.0232Loss of an acetyl radical
[C₄H₄NS]+98.0064Thiazolylmethyl cation
[C₃H₂NS]+84.9908Thiazole ring fragment

Note: The predicted m/z values are calculated based on the monoisotopic masses of the elements.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for the complete structural assignment of this compound and its derivatives.

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. For instance, the protons on the thiazole ring would appear as distinct signals in the aromatic region, while the protons of the butanone chain would be observed in the aliphatic region. The chemical shifts and splitting patterns of these signals provide crucial information about the connectivity of the atoms.

The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon environments. The carbonyl carbon of the ketone would be readily identifiable by its characteristic downfield chemical shift (typically >200 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole C2-H~8.5-9.0 (s)~150-155
Thiazole C4-H~7.5-8.0 (s)~115-120
Thiazole C5-~135-140
CH₂ (adjacent to thiazole)~3.0-3.5 (t)~30-35
CH₂ (adjacent to carbonyl)~2.7-3.2 (t)~45-50
C=O-~205-210
CH₃~2.1-2.5 (s)~25-30

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. s = singlet, t = triplet.

For more complex derivatives, advanced techniques such as NOESY could be used to determine the stereochemistry by identifying protons that are close in space.

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of a derivative of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry with unparalleled accuracy. While obtaining suitable crystals can be a challenge, the resulting data is the gold standard for structural elucidation. The structural information from X-ray crystallography can also provide insights into intermolecular interactions in the solid state. For thiazole derivatives, studies have shown how the thiazole ring can participate in various non-covalent interactions, influencing the crystal packing. researchgate.netlibretexts.org

Chromatographic and Separation Methodologies for Purity and Analysis

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures. For this compound, both liquid and gas chromatography would be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, using a C18 column, would likely be developed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape.

By monitoring the elution profile with a UV detector (as the thiazole ring is UV-active), the presence of any impurities can be detected and quantified. A well-developed HPLC method should be able to separate the target compound from starting materials, by-products, and degradation products.

Table 3: Exemplary HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analogues and Impurities

For the analysis of any volatile analogues or impurities that may be present in a sample of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The compound itself may have sufficient volatility for GC analysis, or it could be derivatized to increase its volatility.

In GC-MS, the sample is vaporized and separated based on boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. This provides both retention time data from the GC and mass spectral data from the MS, allowing for the confident identification of volatile impurities. The mass spectrometer's ability to provide structural information is particularly useful for identifying unknown impurities.

Table 4: General GC-MS Parameters for Volatile Impurity Analysis

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then ramp to 280 °C at 10 °C/min
MS IonizationElectron Ionization (EI) at 70 eV
Mass Range40-400 amu

In Situ and Real-Time Monitoring Techniques for Reaction Progress and Intermediate Detection

The synthesis of this compound, a compound of interest in various chemical research domains, often involves multi-step reactions where precise control over reaction conditions is paramount for achieving high yield and purity. Traditional methods of reaction monitoring, which rely on withdrawing samples for offline analysis (e.g., HPLC, GC-MS), can introduce time delays and may not provide a true representation of the reaction state, especially for fast-reacting or unstable intermediates. youtube.com In contrast, in situ and real-time monitoring techniques, often integrated within a Process Analytical Technology (PAT) framework, offer a continuous stream of data, enabling a deeper understanding and more effective control of the synthetic process. nih.govlongdom.orgnih.gov

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring, providing information on the concentration of key functional groups as the reaction progresses. youtube.comyoutube.com By inserting a probe directly into the reaction vessel, FTIR spectra can be collected continuously without disturbing the reaction. nih.gov Absorbance is proportional to concentration, allowing for the generation of real-time concentration profiles for reactants, intermediates, products, and by-products. youtube.com

For a typical Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, in situ FTIR would be instrumental. youtube.com Consider a plausible synthesis of this compound starting from a suitable α-haloketone and thioformamide. The reaction progress can be monitored by observing changes in the infrared spectrum.

Key Vibrational Band Monitoring:

Reactant Consumption: The disappearance of the C=O stretching band of the α-haloketone reactant and the C=S stretching band of the thioamide.

Intermediate Formation: The potential appearance and subsequent disappearance of bands corresponding to a hemi-thioacetal or other transient intermediates. For example, a broad O-H stretch might appear transiently.

Product Formation: The emergence of characteristic vibrational bands for the thiazole ring (e.g., C=N and C-S stretching) and the stable C=O stretch of the butanone side chain in the final product. youtube.com

The data gathered allows for the precise determination of reaction endpoints, identification of rate-limiting steps, and the study of reaction kinetics. nih.gov

Table 1: Hypothetical In Situ FTIR Data for the Synthesis of this compound

Reaction Time (minutes)Reactant A (α-haloketone) Peak Area (e.g., ~1720 cm⁻¹)Reactant B (Thioamide) Peak Area (e.g., ~1350 cm⁻¹)Product Peak Area (e.g., ~1550 cm⁻¹ for C=N)
01.001.000.00
100.750.780.23
200.520.550.46
300.280.300.71
400.100.120.89
500.020.030.97
60<0.01<0.010.99

Note: Data is illustrative and represents normalized peak areas corresponding to the concentration of species over time.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy offers unparalleled insight into reaction mechanisms by providing detailed structural information for all species in the reaction mixture simultaneously. youtube.com With the advent of compact, benchtop NMR spectrometers and flow-through cells, it is increasingly feasible to monitor reactions directly in the fume hood. asahilab.co.jpmagritek.com This technique is particularly useful for identifying and structurally elucidating unexpected intermediates or by-products that might be missed by other methods. youtube.com

In the synthesis of this compound, ¹H NMR could be used to track the disappearance of proton signals specific to the reactants and the appearance of new signals corresponding to the product.

Key ¹H NMR Signal Monitoring:

Reactants: Monitoring the signals of the protons adjacent to the carbonyl and the halogen in the α-haloketone.

Intermediates: The appearance of new, transient signals, for instance, a methine proton in a cyclized, non-aromatized intermediate, could provide direct evidence for the reaction pathway.

Product: The appearance of the characteristic singlet for the C2-proton of the thiazole ring and the distinct signals for the butan-2-one side chain would signify product formation. The chemical shift of the thiazole C5-proton would also be a key indicator. acs.org

By integrating the signals, quantitative data on the concentration of each species can be obtained over time, allowing for detailed kinetic analysis. nih.gov Combining continuous flow methodologies with NMR can provide high-quality, site-resolved kinetic data. nih.gov

Table 2: Hypothetical Real-Time ¹H NMR Data for the Formation of this compound

Reaction Time (minutes)Reactant A Integral (e.g., α-proton)Product Integral (e.g., Thiazole C2-H)Intermediate X Integral (Hypothetical)
01.000.000.00
150.680.250.07
300.400.510.09
450.180.780.04
600.050.94<0.01
75<0.010.990.00

Note: Data is illustrative and represents normalized integral values, providing a relative concentration of key species during the reaction.

The use of these advanced in situ and real-time monitoring techniques provides a wealth of information that is critical for the development of robust, safe, and efficient synthetic processes for this compound. nih.gov The ability to observe the reaction as it happens allows for rapid optimization, improved process understanding, and the assurance of product quality, which are the core tenets of modern pharmaceutical and chemical development. nih.govmt.com

Research Applications and Future Prospects of 4 1,3 Thiazol 5 Yl Butan 2 One As a Chemical Scaffold

Significance as a Privileged Scaffold in Medicinal and Organic Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. The thiazole (B1198619) nucleus, a key feature of 4-(1,3-thiazol-5-yl)butan-2-one, is a classic example of such a scaffold. researchgate.net Its prevalence in numerous natural products and synthetic drugs underscores its significance. researchgate.netnih.gov

The thiazole ring's aromaticity and the presence of heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding, and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of proteins. analis.com.my The specific arrangement of the butan-2-one substituent at the 5-position of the thiazole ring in this compound provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for high-throughput screening.

The versatility of the thiazole scaffold is evident in its presence in a wide array of approved drugs with diverse therapeutic applications. This established track record in drug discovery solidifies the importance of thiazole-containing compounds, including this compound, as starting points for new medicinal chemistry programs.

Development of this compound Derivatives as Chemical Probes and Tool Compounds for Biological Investigations

Chemical probes are essential tools for dissecting complex biological processes. The development of derivatives from the this compound scaffold can lead to potent and selective probes for various biological targets. By systematically modifying the butanone side chain or introducing substituents onto the thiazole ring, researchers can fine-tune the compound's affinity and selectivity for a specific protein or enzyme.

For instance, the ketone functionality in this compound can be readily transformed into other functional groups, such as amines, alcohols, or hydrazones. These modifications can lead to the discovery of derivatives with novel biological activities. The synthesis of hydrazinyl thiazole derivatives, for example, has been shown to yield compounds with significant biological potential. mdpi.com

Furthermore, the thiazole core can be incorporated into larger, more complex molecules designed to interact with specific biological pathways. These "tool compounds" are invaluable for validating new drug targets and for studying the mechanism of action of various bioactive molecules. The ability to systematically modify the this compound structure allows for the creation of a suite of related compounds with varying potencies, providing a powerful means to establish structure-activity relationships (SAR).

Integration into Complex Molecular Architectures and Synthetic Pathways Towards Natural Products

The this compound scaffold can serve as a key building block in the total synthesis of complex natural products. Many natural products with significant biological activities contain heterocyclic cores, and the thiazole ring is a common motif. The butanone side chain offers a convenient point for elaboration and connection to other parts of a target molecule.

Synthetic strategies can involve the initial construction of the substituted thiazole ring, followed by the elaboration of the side chain to build the desired molecular complexity. For example, the ketone can undergo aldol (B89426) condensations, Wittig reactions, or other carbon-carbon bond-forming reactions to extend the carbon chain and introduce new stereocenters.

The integration of the this compound unit into the synthesis of natural product analogues allows for the exploration of novel chemical space and the potential discovery of compounds with improved pharmacological properties compared to the parent natural product.

Emerging Synthetic Methodologies for Related Thiazole-Butanone Derivatives

The synthesis of thiazole derivatives has been a subject of extensive research, with numerous methods developed over the years. analis.com.my Traditional methods like the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remain widely used. bepls.com However, there is a growing emphasis on the development of more efficient, environmentally friendly, and versatile synthetic routes. bepls.com

Recent advancements in synthetic methodology have focused on:

One-pot, multi-component reactions: These reactions allow for the construction of complex thiazole derivatives from simple starting materials in a single step, improving efficiency and reducing waste. bepls.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of thiazole derivatives. bepls.com

Green chemistry approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a key focus in modern organic synthesis. bepls.com This includes solvent-free reactions and the use of reusable catalysts. bepls.com

Novel catalytic systems: The development of new catalysts, including nano-catalysts, can provide access to novel thiazole derivatives and improve the efficiency of existing synthetic methods. researchgate.net

These emerging methodologies are not only applicable to the synthesis of this compound itself but also to a wide range of related thiazole-butanone derivatives with diverse substitution patterns.

Table 1: Overview of Synthetic Methods for Thiazole Derivatives

Synthetic MethodDescriptionKey Features
Hantzsch Thiazole Synthesis Reaction of α-haloketones with thioamides.A classic and widely used method for thiazole synthesis. bepls.com
Cook-Heilborn Synthesis Conversion of α-aminonitriles to 5-aminothiazoles.Utilizes reagents like dithioacids or carbon disulfide. pharmaguideline.com
Gabriel Synthesis Reaction of acylamino-ketones with phosphorus pentasulfide.Yields 2,5-disubstituted thiazole derivatives. analis.com.my
Multi-component Reactions One-pot synthesis involving three or more starting materials.High efficiency and atom economy. bepls.com
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times and often improved yields. bepls.com

Theoretical and Computational Advances in the Rational Design of Novel Thiazole-Butanone Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of this compound and its analogs, theoretical and computational methods play a crucial role in several areas:

Rational Drug Design: Molecular docking studies can predict the binding affinity and orientation of thiazole-butanone derivatives within the active site of a target protein. researchgate.netmdpi.com This allows for the rational design of new analogs with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Computational models can help to elucidate the key structural features responsible for the biological activity of a series of compounds. This understanding can then guide the synthesis of more effective molecules.

Prediction of Physicochemical Properties: Computational methods can be used to predict important drug-like properties, such as solubility, lipophilicity, and metabolic stability, early in the drug discovery process. researchgate.net

Understanding Reaction Mechanisms: Theoretical calculations can provide insights into the mechanisms of the chemical reactions used to synthesize thiazole derivatives, aiding in the optimization of reaction conditions. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of novel thiazole-butanone analogs with desired biological activities. The use of computational tools allows for a more focused and efficient exploration of the vast chemical space surrounding the this compound scaffold. researchgate.netnih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ketone group (δ ~200–210 ppm in ¹³C).
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-S/C-N vibrations (~600–700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
    Conflict Resolution : Cross-validate with X-ray data or computational simulations (DFT). For example, ambiguous NOE correlations can be clarified using density functional theory (DFT)-predicted geometries .

How does the presence of the thiazole ring influence the biological activity of this compound, and what in vitro assays are appropriate to assess its enzyme inhibitory potential?

Advanced Research Question
The thiazole ring enhances bioactivity via:

  • Electron-Withdrawing Effects : Stabilizing interactions with enzyme active sites.
  • Hydrogen Bonding : Sulfur and nitrogen atoms act as hydrogen bond acceptors.
    Assays :
  • Trypanothione Reductase Inhibition : Microplate assays with NADPH oxidation monitoring (λ = 340 nm) .
  • Kinase Inhibition : Fluorescence-based ATP competition assays (e.g., ADP-Glo™).
  • Antimicrobial Testing : MIC determination against Gram-positive/negative strains.
    Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) validate target engagement .

What computational methods are suitable for predicting the binding interactions of this compound with biological targets, and how can these models be validated experimentally?

Advanced Research Question

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses. Focus on key residues (e.g., catalytic lysine in kinases).
  • Molecular Dynamics (MD) : GROMACS or AMBER for stability analysis (RMSD <2.0 Å over 100 ns).
    Validation :
  • Crystallographic Overlays : Compare predicted poses with co-crystal structures (if available).
  • Site-Directed Mutagenesis : Test binding affinity changes (e.g., Kd via ITC) in mutated enzyme variants .

What strategies can be employed to analyze and reconcile contradictory data regarding the reactivity or stability of this compound in different solvents?

Advanced Research Question

  • Solvent Screening : Test stability in polar (DMSO, H₂O) vs. non-polar (toluene) solvents via HPLC monitoring.
  • Kinetic Studies : Arrhenius plots to compare degradation rates.
  • Contradiction Resolution : If conflicting data arise (e.g., decomposition in DMSO but stability in MeOH), use NMR to identify solvent-specific degradation products. Adjust storage conditions (e.g., inert atmosphere, -20°C) .

How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed to predict supramolecular assembly?

Advanced Research Question

  • Graph Set Analysis : Categorize H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules.
  • Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular contacts (e.g., S···N interactions).
  • Thermal Analysis : DSC/TGA to correlate H-bond strength with melting points .

What are the best practices for handling and storing this compound to ensure stability and safety in a research laboratory setting?

Basic Research Question

  • Storage : Desiccated at -20°C in amber vials to prevent photodegradation.
  • Handling : Use PPE (gloves, goggles) and fume hoods; avoid inhalation.
  • Safety Data : Refer to analogous aromatic ketones for toxicity predictions (e.g., LD₅₀ in rodents) until compound-specific studies are conducted .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.